molecular formula C14H13NO2 B11321183 N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide

N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B11321183
M. Wt: 227.26 g/mol
InChI Key: GHVUETCBGRZNIO-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide typically involves the reaction of benzoxepine derivatives with prop-2-en-1-ylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents like methanol or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-prop-2-enyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C14H13NO2/c1-2-8-15-14(16)12-7-9-17-13-6-4-3-5-11(13)10-12/h2-7,9-10H,1,8H2,(H,15,16)

InChI Key

GHVUETCBGRZNIO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC2=CC=CC=C2OC=C1

Origin of Product

United States

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